

Application Note: Flow Cytometry Analysis of Macrophage Modulation by Vimseltinib

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Compound of Interest

Compound Name: VER-00158411

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Abstract

Vimseltinib is a potent and selective oral switch-control tyrosine kinase inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] CSF1R is critical for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[3] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment and accumulation of macrophages.[4][5][6] Vimseltinib effectively blocks this signaling, leading to the depletion of CSF1R-dependent cells like macrophages.[2][7] This application note provides a detailed protocol for analyzing the effects of Vimseltinib on macrophage populations using multi-color flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations.

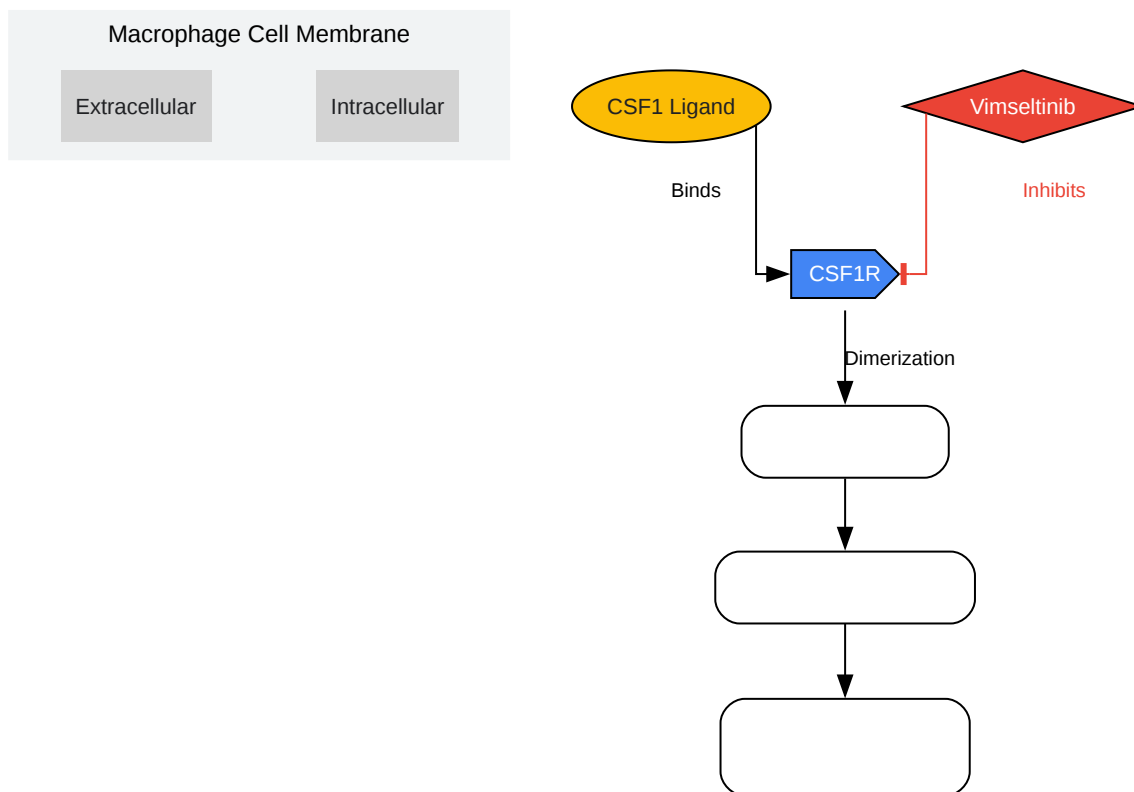
Introduction

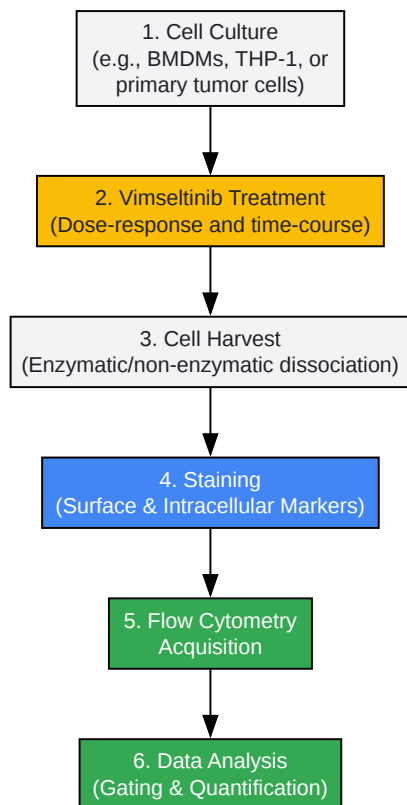
Macrophages are key cells of the innate immune system involved in tissue homeostasis, inflammation, and pathogenesis. In the context of cancer, tumor-associated macrophages (TAMs) can promote tumor growth and metastasis.[6] The CSF1/CSF1R axis is a primary regulator of macrophage function.[8] Vimseltinib is a highly selective CSF1R inhibitor that stabilizes the receptor in its inactive state, thereby inhibiting autophosphorylation and downstream signaling.[2][3] Preclinical and clinical studies have demonstrated that Vimseltinib treatment leads to the depletion of macrophages and a reduction in tumor burden in diseases like TGCT.[7][9][10][11]

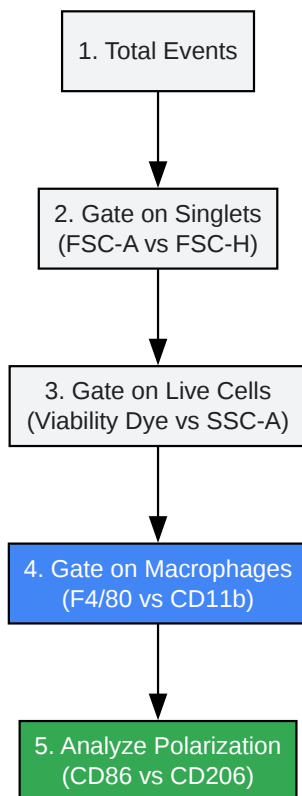
Flow cytometry is an indispensable tool for quantifying changes in macrophage populations and assessing their phenotypic state (e.g., polarization towards M1 or M2 states) following drug treatment. This document outlines the necessary protocols for preparing, staining, and analyzing macrophages treated with Vimseltinib to assess changes in cell number and surface marker expression.

Vimseltinib Mechanism of Action

Vimseltinib targets CSF1R, a receptor tyrosine kinase expressed on the surface of macrophages.[6] Binding of the CSF1 ligand to CSF1R induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote macrophage survival and proliferation.[8] Vimseltinib acts as a switch-control inhibitor, locking the CSF1R kinase in an inactive conformation and blocking this signaling cascade.[3][8]







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